molecular formula C17H25N2O5P B13467076 tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate

tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B13467076
M. Wt: 368.4 g/mol
InChI Key: XQBYWARNKFISPW-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate: is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a tert-butyl group and a diethoxyphosphoryl methyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of benzodiazole derivatives with tert-butyl and diethoxyphosphoryl reagents. One common method includes the use of tert-butyl diethylphosphonoacetate as a reactant, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted benzodiazoles .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in binding interactions with enzymes or receptors, modulating their activity. The benzodiazole ring may also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate is unique due to its combination of a benzodiazole ring with a diethoxyphosphoryl methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

Molecular Formula

C17H25N2O5P

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 2-(diethoxyphosphorylmethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C17H25N2O5P/c1-6-22-25(21,23-7-2)12-15-18-13-10-8-9-11-14(13)19(15)16(20)24-17(3,4)5/h8-11H,6-7,12H2,1-5H3

InChI Key

XQBYWARNKFISPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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